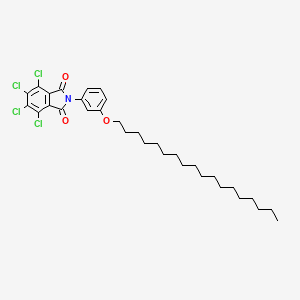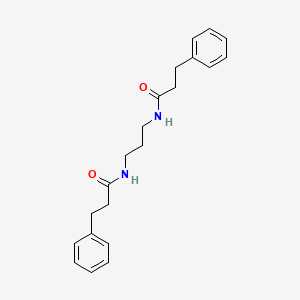
N,N'-propane-1,3-diylbis(3-phenylpropanamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-PHENYL-N-[3-(3-PHENYLPROPANAMIDO)PROPYL]PROPANAMIDE is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENYL-N-[3-(3-PHENYLPROPANAMIDO)PROPYL]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3-phenylpropanoic acid with propylamine to form an amide intermediate. This intermediate is then reacted with another equivalent of 3-phenylpropanoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
3-PHENYL-N-[3-(3-PHENYLPROPANAMIDO)PROPYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
3-PHENYL-N-[3-(3-PHENYLPROPANAMIDO)PROPYL]PROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-PHENYL-N-[3-(3-PHENYLPROPANAMIDO)PROPYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The phenyl and amide groups play a crucial role in binding to target molecules, influencing their activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
N-Phenylpropionamide: Shares the phenyl and amide groups but has a simpler structure.
Propionanilide: Another related compound with similar functional groups.
Uniqueness
3-PHENYL-N-[3-(3-PHENYLPROPANAMIDO)PROPYL]PROPANAMIDE is unique due to its extended structure with multiple phenyl and amide groups, which contribute to its distinct chemical and biological properties. This complexity allows for a broader range of applications and interactions compared to simpler analogs .
特性
分子式 |
C21H26N2O2 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
3-phenyl-N-[3-(3-phenylpropanoylamino)propyl]propanamide |
InChI |
InChI=1S/C21H26N2O2/c24-20(14-12-18-8-3-1-4-9-18)22-16-7-17-23-21(25)15-13-19-10-5-2-6-11-19/h1-6,8-11H,7,12-17H2,(H,22,24)(H,23,25) |
InChIキー |
MNOBWVSOKGQGSO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)NCCCNC(=O)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![17-(4-bromophenyl)-1-{(E)-[(3-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14951799.png)
![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B14951806.png)
![N-methyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[4-(pyrrolidin-1-yl)benzyl]acetamide](/img/structure/B14951814.png)
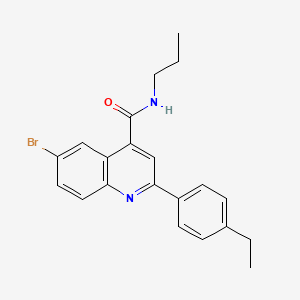
![ethyl 4,5-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}thiophene-3-carboxylate](/img/structure/B14951835.png)

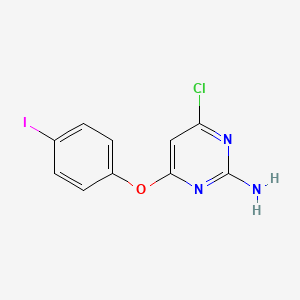
![3-[5-(Carbamoylmethyl-p-tolyl-amino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid](/img/structure/B14951841.png)
![6-[(2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14951845.png)
![N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B14951854.png)
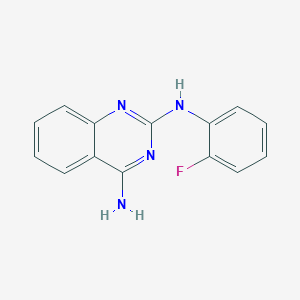
![(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B14951876.png)
![N-[2-methyl-6-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14951891.png)
